![molecular formula C42H49N5O5 B611003 Srx246 CAS No. 512784-93-9](/img/structure/B611003.png)
Srx246
描述
SRX246,也称为API-246,是一种小分子、中枢作用、高选择性血管加压素V1A受体拮抗剂。它正在由Azevan制药公司进行研究,用于治疗情感和愤怒障碍。 该化合物是一种氮杂环丁酮衍生物,由LY-307174作为先导化合物开发而成 .
准备方法
SRX246的合成涉及多个步骤,从制备氮杂环丁酮核心开始。合成路线包括以下步骤:
氮杂环丁酮环的形成: 这涉及在特定条件下使合适的先驱体环化。
氮杂环丁酮环的功能化:
化学反应分析
SRX246经历多种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成各种氧化产物。
还原: this compound可以使用合适的还原剂还原,形成还原衍生物。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。
科学研究应用
SRX246有几个科学研究应用,包括:
化学: 它被用作模型化合物来研究氮杂环丁酮衍生物的反应性和性质。
生物学: this compound被用来研究血管加压素V1A受体在各种生物过程中的作用。
作用机制
SRX246通过选择性结合并拮抗血管加压素V1A受体来发挥作用。这种作用阻断了血管加压素的作用,血管加压素是一种神经肽,调节对威胁的生理和情绪反应。 通过抑制血管加压素的作用,this compound可以降低焦虑、恐惧和攻击性行为 .
相似化合物的比较
SRX246与其他血管加压素受体拮抗剂相比是独特的,因为它对V1A受体具有高度的选择性和特异性。类似的化合物包括:
ABT-436: 另一种血管加压素V1A受体拮抗剂,具有不同的药代动力学特性。
Balovaptan: 一种血管加压素V1A受体拮抗剂,研究其在治疗自闭症谱系障碍的社交缺陷方面的潜力。
Nelivaptan: 一种血管加压素V1A受体拮抗剂,在治疗焦虑和压力相关疾病方面有应用.
This compound脱颖而出,因为它能够穿过血脑屏障,并且具有优异的药代动力学特性,使其成为治疗中枢神经系统疾病的有希望的候选药物 .
生物活性
SRX246 is a selective antagonist of the vasopressin V1A receptor, developed primarily for its potential therapeutic effects in various neuropsychiatric disorders, including aggression, anxiety, and depression. This compound has garnered attention due to its ability to penetrate the blood-brain barrier and modulate central nervous system (CNS) activity, particularly in response to stress and emotional stimuli.
Vasopressin is a neuropeptide that plays a significant role in regulating social behavior, aggression, and emotional responses. This compound selectively blocks the V1A receptor, which is predominantly expressed in the limbic system and other cortical regions involved in emotional regulation. By inhibiting this receptor, this compound aims to mitigate the adverse effects of vasopressin on mood and behavior.
Structural Characteristics
- Chemical Class : Synthetic organic compound
- Structure : β-lactam derivative with an azetidone ring
- Bioavailability : Orally bioavailable and CNS penetrant
Preclinical Studies
Preclinical studies have demonstrated the efficacy of this compound in various animal models:
- Aggression : In rodent models, this compound significantly reduced aggressive behavior when exposed to social stressors. For instance, functional magnetic resonance imaging (fMRI) studies indicated that this compound blocked neural activity associated with aggression when a male rat was introduced into a territory with a bonded pair .
- Anxiety and Depression : this compound has shown promise in reducing anxiety-like behaviors in models of stress-induced depression. It effectively blunted physiological responses to stressors, suggesting a potential application in treating anxiety disorders .
Clinical Trials
This compound has progressed through several clinical trials aimed at evaluating its safety and efficacy:
Clinical Trial ID | Title | Type | Status |
---|---|---|---|
NCT02922166 | Effects of this compound on an Experimental Model of Fear and Anxiety in Humans | Phase 1 Interventional | Completed |
NCT02733614 | Proof-of-concept Study to Assess the Efficacy and Safety of this compound in Adults With PTSD | Phase 2 Interventional | Ongoing |
NCT02055638 | Safety, Tolerability and Activity of this compound in Adults With Intermittent Explosive Disorder | Phase 1/Phase 2 Interventional | Ongoing |
NCT02507284 | Tolerability, Safety, and Activity of this compound in Irritable Subjects With Huntington's Disease | Phase 2 Interventional | Completed |
Case Studies
- Huntington's Disease : In an exploratory Phase 2 trial (STAIR), this compound was administered to patients with irritability and aggressive behavior associated with Huntington's disease. The trial assessed various behavioral scales including the Cohen-Mansfield Agitation Inventory (CMAI) and Aberrant Behavior Checklist (ABC). Results indicated that this compound was well tolerated and showed a reduction in irritability and aggression .
- Post-Traumatic Stress Disorder (PTSD) : A proof-of-concept study is currently assessing the efficacy of this compound in adults with PTSD. Preliminary findings suggest that the drug may help alleviate symptoms by modulating the neurobiological pathways involved in fear responses .
Efficacy Data
A summary of key findings from studies involving this compound includes:
- Reduction in Aggressive Behavior : In preclinical models, aggressive responses were significantly blunted when treated with this compound compared to controls.
- Neural Response Modulation : fMRI studies indicated that this compound effectively blocked vasopressin-induced activation of brain regions associated with aggression .
- Behavioral Assessments : In clinical trials for Huntington's disease patients, various scales demonstrated improvements in mood and reductions in aggressive conduct following treatment with this compound.
Statistical Analysis
In a recent trial assessing irritability among Huntington's disease patients, statistical analyses were performed using repeated measures ANOVA. Key statistics from the study are summarized below:
Time Point | Statistic | Placebo (N=36) | This compound 120 mg BID (N=36) | This compound 160 mg BID (N=34) |
---|---|---|---|---|
Visit 4 | Mean (SD) | 2.9 (4.38) | 2.9 (3.61) | 3.4 (4.64) |
Median | 1.0 | 2.0 | 1.0 | |
Min-Max | 0-16 | 0-12 | 0-16 |
These results indicate that while there were no significant differences between groups at baseline, trends suggested improved outcomes for those receiving higher doses of this compound.
属性
IUPAC Name |
(2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1R)-1-phenylethyl]-4-(4-piperidin-1-ylpiperidin-1-yl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H49N5O5/c1-30(32-16-8-3-9-17-32)43-40(49)36(28-38(48)45-26-22-34(23-27-45)44-24-12-5-13-25-44)46-35(21-20-31-14-6-2-7-15-31)39(41(46)50)47-37(29-52-42(47)51)33-18-10-4-11-19-33/h2-4,6-11,14-21,30,34-37,39H,5,12-13,22-29H2,1H3,(H,43,49)/b21-20+/t30-,35-,36-,37-,39+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUKOXWSIGULLE-JVOQCOEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@@H](CC(=O)N2CCC(CC2)N3CCCCC3)N4[C@@H]([C@@H](C4=O)N5[C@H](COC5=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H49N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032257 | |
Record name | SRX246 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512784-93-9 | |
Record name | SRX-246 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0512784939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SRX-246 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16968 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SRX246 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SRX-246 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372X2P22UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。